Methylxylenol blue

Descripción general

Descripción

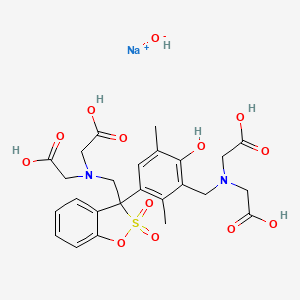

Methylxylenol blue is a useful research compound. Its molecular formula is C25H29N2NaO13S and its molecular weight is 620.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Methylxylenol Blue, also known as Methylene Blue, primarily targets the enzyme nitric oxide synthase and guanylate cyclase . These enzymes play a crucial role in various biochemical pathways, including the regulation of vascular tone and neurotransmission .

Mode of Action

This compound interacts with its targets by inhibiting the activity of nitric oxide synthase and guanylate cyclase . This inhibition results in the modulation of nitric oxide production and cyclic guanosine monophosphate (cGMP) levels within cells . In Alzheimer’s disease, this compound has been found to oxidize cysteine sulfhydryl groups on tau proteins, keeping them monomeric .

Biochemical Pathways

This compound affects several biochemical pathways. It acts as an alternative electron carrier in the mitochondrial respiratory chain, particularly when the electron transport chain is dysfunctional . It also displays anti-inflammatory and anti-apoptotic effects, inhibits monoamine oxidase (MAO), activates signaling pathways involved in the mitochondrial pool renewal (mitochondrial biogenesis and autophagy), and prevents aggregation of misfolded proteins .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After intravenous administration, this compound shows a multiphasic time course with an estimated terminal half-life of 5.25 hours . Following oral administration, the area under the concentration-time curve is much lower . The urinary excretion of this compound and its leucoform is only moderately higher after intravenous administration .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It reduces excessive production of nitric oxide via blockade of guanylate cyclase in shock states . It also has a neuroprotective effect in many neurological disorders, such as Parkinson’s and Alzheimer’s diseases, by restoring mitochondrial function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage conditions can affect its stability . Furthermore, the compound’s action can be influenced by the physiological environment, such as the presence of other drugs or disease states in the body .

Análisis Bioquímico

Biochemical Properties

Methylxylenol blue plays a significant role in biochemical reactions due to its ability to form complexes with metal ions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in chelatometric assays to determine the presence of metal ions like scandium and lanthanides . The nature of these interactions involves the formation of stable complexes, which can be detected and quantified using spectrophotometric methods.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can enhance mitochondrial respiration by acting as an artificial electron carrier in the electron transport chain . This leads to increased energy production and improved cellular function. Additionally, this compound has been shown to have neuroprotective effects by boosting mitochondrial function and reducing oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It acts as an alternative electron carrier in the mitochondrial respiratory chain, particularly in cases of dysfunctional electron transport . This compound also displays anti-inflammatory and anti-apoptotic effects, inhibits monoamine oxidase and nitric oxide synthase, and activates signaling pathways involved in mitochondrial biogenesis and autophagy . These actions contribute to its overall biochemical and therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For instance, the reticulocyte count in blood samples stained with this compound decreases over time, indicating a potential degradation of the compound . This highlights the importance of considering temporal effects when using this compound in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, it has been shown to improve cognitive abilities in mice without causing significant changes in the gut microbiome . At higher concentrations, it can lead to pronounced changes in the microbiome and potential adverse effects . These findings underscore the importance of dosage considerations when using this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to mitochondrial function. It enhances mitochondrial respiration by acting on cytochrome c oxidase, leading to increased oxygen consumption and glucose uptake . This compound also interacts with enzymes involved in oxidative stress and inflammation, further contributing to its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. It is known to accumulate in specific cellular compartments, such as mitochondria, where it exerts its effects on energy metabolism and cellular function . The transport and distribution of this compound are crucial for its biochemical activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily accumulating in mitochondria. Studies have shown that it preferentially localizes in the mitochondria of glioblastoma cells compared to normal astrocytes . This localization is essential for its role in enhancing mitochondrial function and protecting against neurodegeneration.

Actividad Biológica

Methylxylenol blue (MXYB) is a sulfonephthalein dye widely used in analytical chemistry, particularly for its role as a metallochromic indicator and in spectrophotometric determinations. This article delves into its biological activity, focusing on its applications, mechanisms, and relevant case studies.

Overview of this compound

This compound is a pH indicator and a sensitive reagent for metal ion detection. Its ability to form colored complexes with various metal ions makes it valuable in analytical chemistry. It is particularly noted for its application in determining the concentrations of metals such as lead, zinc, cadmium, mercury, and copper through chelatometric methods .

Biological Applications

1. Calcium Measurement:

MXYB has been utilized in biological studies to measure calcium concentrations non-destructively. For instance, a study demonstrated that the calcium concentration in culture media could be accurately assessed using a this compound-based commercial kit, showing a strong correlation with X-ray fluorescence analysis (Pearson's correlation coefficient of 0.90) .

2. Metallochromic Indicator:

As a metallochromic indicator, MXYB has been employed in chelatometric titrations to detect trace metal ions in various samples. Its sensitivity allows for the detection of metal ions at microgram levels, making it suitable for environmental monitoring and biomedical applications .

This compound operates through protolytic equilibria, where it changes color depending on the pH and the presence of specific metal ions. The dye exists in different forms depending on the pH level:

- Acidic Medium: Predominantly exists as the protonated form.

- Neutral to Alkaline Medium: Transitions to its deprotonated form, which exhibits distinct color changes that indicate the presence of specific metal ions .

Table 1: Summary of Key Studies Involving this compound

Detailed Research Findings

- Calcium Concentration Studies:

- Metallochromic Properties:

- Spectrophotometric Applications:

Propiedades

IUPAC Name |

sodium;2-[[5-[3-[[bis(carboxymethyl)amino]methyl]-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-2-hydroxy-3,6-dimethylphenyl]methyl-(carboxymethyl)amino]acetic acid;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O12S.Na.H2O/c1-14-7-18(15(2)16(24(14)36)8-26(9-20(28)29)10-21(30)31)25(13-27(11-22(32)33)12-23(34)35)17-5-3-4-6-19(17)39-40(25,37)38;;/h3-7,36H,8-13H2,1-2H3,(H,28,29)(H,30,31)(H,32,33)(H,34,35);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPGOJHOWVUMIQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)CN(CC(=O)O)CC(=O)O)C)C2(C3=CC=CC=C3OS2(=O)=O)CN(CC(=O)O)CC(=O)O.[OH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N2NaO13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.